
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, also known as TAK-733, is a small molecule inhibitor of the MEK enzyme. MEK is a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. TAK-733 has been extensively studied for its potential as a cancer therapy.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide works by inhibiting the MEK enzyme, which is a key component of the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting MEK, N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can block this pathway and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical models. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has also been shown to have immunomodulatory effects, which may enhance its efficacy in combination with immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide for lab experiments is its specificity for the MEK enzyme. This allows researchers to study the effects of MEK inhibition in a controlled manner. However, N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can be difficult to work with due to its low solubility in water and some organic solvents. It can also be expensive to synthesize and purchase.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide. One area of interest is in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is in identifying biomarkers that can predict response to N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, which could help guide patient selection. Finally, there is ongoing research on developing more potent and selective MEK inhibitors, which could lead to improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been described in several publications. In general, it involves the reaction of 2,4-dimethyl-5-methoxybenzenesulfonyl chloride with 3-chloro-4-methyl aniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth of various types of cancer, including melanoma, colon cancer, and lung cancer. N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has also been tested in combination with other cancer therapies, such as chemotherapy and immunotherapy, with promising results.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-5-6-13(8-14(10)17)18-22(19,20)16-9-15(21-4)11(2)7-12(16)3/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLOFJLFWHJZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B2680531.png)

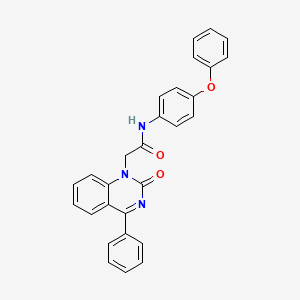
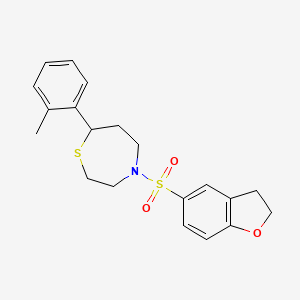
![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)
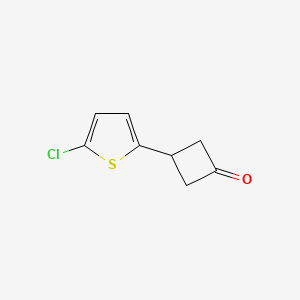
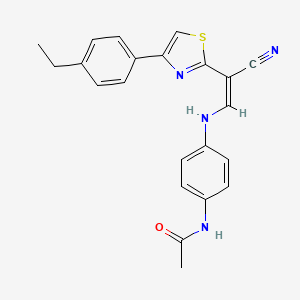
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)
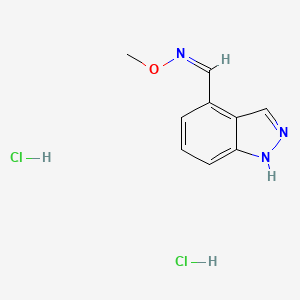
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)
![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)
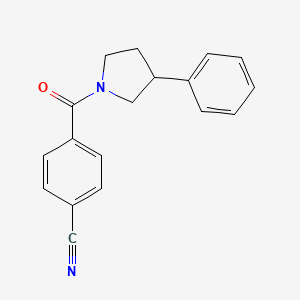
![3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680552.png)